2-(2-Oxazolin-2-ylamino)-isoindoline
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(1,3-dihydroisoindol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-8-14(7-9(10)3-1)13-11-12-5-6-15-11/h1-4H,5-8H2,(H,12,13) |
InChI Key |
XBQIKUVBLLRHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NN2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Isoindoline derivatives differ primarily in their substituents, which dictate their physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
2-(2-Bromoethyl)isoindoline-1,3-dione ()
- Structure : Features a bromoethyl (-CH₂CH₂Br) substituent.
- Synthesis : Prepared via nucleophilic substitution of 1,2-dibromoethane with phthalimide in DMF (Gabriel synthesis), yielding 86% .
- Crystal Structure :
- Key Bond Lengths :
2-(2-Iodophenyl)isoindoline-1,3-dione ()
- Structure : Contains an iodophenyl group attached to the isoindoline core.
- Crystal Data :
- Synthesis: Prepared via refluxing N-hydroxypthalimide with 4-amino-4-methylphenol in ethanol (41% yield) .
2-Aminooxazole ()
- Relevance: The oxazoline moiety in the target compound shares structural similarities with 2-aminooxazole.
- Properties: Molecular formula: C₃H₄N₂O. Molecular weight: 84.08 g/mol. Potential for hydrogen bonding via NH and O groups .
Comparative Analysis of Substituent Effects
Key Observations :
Halogen Effects : Bromine and iodine substituents introduce halogen bonding (Br/I···O), enhancing crystal packing efficiency. The larger iodine atom forms longer bonds (C–I: 2.094 Å vs. C–Br: ~1.95 Å) but shorter intermolecular contacts (I···O: 3.068 Å vs. Br···O: 3.162 Å) .
Hydrogen Bonding: Oxazoline and amino groups (e.g., in 2-aminooxazole) likely increase solubility in polar solvents compared to halogenated analogs.
Synthetic Yields : Gabriel synthesis (bromoethyl derivative) offers higher yields (86%) compared to iodophenyl analogs (41%), possibly due to steric hindrance from bulky substituents .
Preparation Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-Oxazolin-2-ylamino)-isoindoline?
- Methodological Answer : A common approach involves refluxing precursors in ethanol. For example, N-2-iodophenylphthalimide was synthesized by refluxing N-hydroxypthalimide with 4-amino-4-methylphenol in ethanol for 1 hour, yielding crystals suitable for X-ray analysis (41% yield, 180–184°C melting point) . Optimize reaction time and molar ratios to improve yield. Use TLC or HPLC to monitor reaction progress.
Q. What characterization techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray crystallography : Determine bond lengths (e.g., C–C: 1.369–1.481 Å; C=O: 1.196–1.204 Å) and intermolecular interactions (e.g., I···O contact: 3.068 Å) .
- NMR/IR spectroscopy : Confirm functional groups (oxazoline NH stretch ~3300 cm⁻¹; carbonyl C=O ~1700 cm⁻¹).
- Elemental analysis : Verify purity (>95% recommended for publication) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and acute toxicity (Category 3) .
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond angles or dihedral angles?
- Methodological Answer : Compare experimental data (e.g., dihedral angle between isoindole and phenyl rings: 84.77°) with literature values . Use software like SHELX or PLATON to analyze packing interactions (e.g., π-π stacking, halogen bonding). For example, intermolecular I···O contacts (3.068 Å) may explain stability differences between derivatives .
Q. What strategies address contradictions in synthetic yields across studies?
- Methodological Answer :
- Parameter Optimization : Vary solvent polarity (e.g., ethanol vs. DMF), temperature, or catalyst loading.
- By-Product Analysis : Use LC-MS to identify side products (e.g., unreacted phthalimide precursors).
- Reproducibility Checks : Replicate literature methods with strict stoichiometric control. For example, a 41% yield was achieved under reflux conditions, but microwave-assisted synthesis may improve efficiency .
Q. How can computational modeling complement experimental data for this compound?
- Methodological Answer :
- DFT Calculations : Predict optimized geometries and compare with X-ray data (RMSD <0.1 Å indicates reliability).
- Docking Studies : Explore biological activity by simulating interactions with target proteins (e.g., phthalimide derivatives’ anti-inflammatory properties) .
- Thermodynamic Stability : Calculate Gibbs free energy of formation to explain crystallinity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
